1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
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Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as TAK-901 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that target specific proteins involved in cell signaling pathways, and they have shown promise in treating a variety of diseases, including cancer.
Scientific Research Applications
Anticancer Properties
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and its derivatives exhibit significant potential in cancer treatment. A study on a similar compound, AKF-D52, demonstrated its ability to induce apoptosis in non-small cell lung cancer cells via caspase-dependent and caspase-independent pathways. The compound also induced cytoprotective autophagy, suggesting a complex mechanism of action against cancer cells (Gil et al., 2021).
DNA Interaction and Synthesis
Compounds related to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea have been studied for their DNA-binding properties. N-alkylanilinoquinazoline derivatives, for instance, showed significant interactions with DNA, suggesting potential applications in genomic research and therapy (Garofalo et al., 2010).
Enzyme Inhibition and Neurological Applications
Derivatives of this compound have been investigated for their ability to inhibit certain enzymes, potentially useful in treating neurological conditions. For example, research on compounds like 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea indicated their role as enzyme inhibitors with potential applications in the treatment of central nervous system diseases (Wang et al., 2011).
Synthesis of Novel Compounds
The compound and its derivatives have also been a focus in the synthesis of novel chemical entities. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety offers a new avenue for the development of unique chemical compounds with various potential applications (Bhat et al., 2018).
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-26-14-10-15(27-2)13(9-12(14)19)22-18(25)21-11-16-20-4-3-17(23-16)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWXFJTINNODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea |
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